molecular formula C10H15ClN2O B6197376 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride CAS No. 2680532-05-0

1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B6197376
CAS No.: 2680532-05-0
M. Wt: 214.7
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Description

1-(4-Aminophenyl)-2-(methylamino)propan-1-one hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an aminophenyl group and a methylamino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitroacetophenone and methylamine.

    Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting 4-aminophenylpropanone is then reacted with methylamine under acidic conditions to form the final product, 1-(4-aminophenyl)-2-(methylamino)propan-1-one.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors for the methylation step to enhance efficiency and yield.

    Purification: Using crystallization and recrystallization techniques to obtain high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Quinones and other oxidized compounds.

    Reduction Products: Secondary amines and fully reduced hydrocarbons.

    Substitution Products: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • 1-(4-aminophenyl)-2-(ethylamino)propan-1-one hydrochloride
  • 1-(4-aminophenyl)-2-(dimethylamino)propan-1-one hydrochloride
  • 1-(4-aminophenyl)-2-(isopropylamino)propan-1-one hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the nature of the amino substituent (methyl, ethyl, dimethyl, isopropyl).
  • Unique Properties: 1-(4-aminophenyl)-2-(methylamino)propan-1-one hydrochloride is unique due to its specific methylamino group, which may confer distinct pharmacological or chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2680532-05-0

Molecular Formula

C10H15ClN2O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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